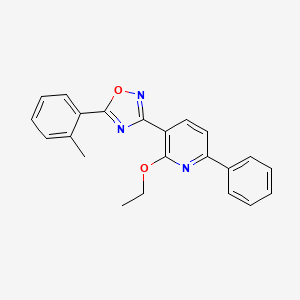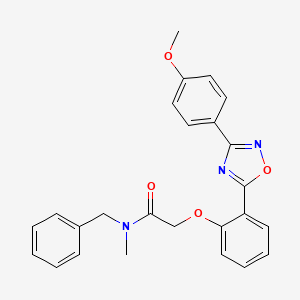
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as VUF 6002, is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
作用機序
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002 acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to the receptor, this compound 6002 blocks the action of acetylcholine, a neurotransmitter that activates the receptor, leading to the inhibition of downstream signaling pathways. This mechanism of action is thought to underlie the cognitive effects of this compound 6002.
Biochemical and Physiological Effects:
This compound 6002 has been shown to improve cognitive performance in animal models, particularly in tasks related to attention, working memory, and learning. It has also been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. These effects are thought to be mediated by the α7 nAChR and its downstream signaling pathways.
実験室実験の利点と制限
One advantage of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002 is its selectivity for the α7 nAChR, which allows for the investigation of the specific role of this receptor in cognitive processes. However, this compound 6002 has limited solubility in water and may require the use of organic solvents for experimental purposes. Additionally, the effects of this compound 6002 may vary depending on the species and strain of animal used, as well as the dose and route of administration.
将来の方向性
There are several future directions for the study of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002. One area of interest is the investigation of its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is the development of more potent and selective α7 nAChR antagonists based on the structure of this compound 6002. Additionally, the effects of this compound 6002 on other neurotransmitter systems and brain regions warrant further investigation.
合成法
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002 is synthesized through a multi-step process, starting with the reaction of 2-hydroxy-6-methoxyquinoline with ethyl bromoacetate to form N-ethyl-2-(2-bromoacetyl)-6-methoxyquinoline. This intermediate is then reacted with 3-methylbenzoyl chloride to yield this compound. The purity and yield of this compound 6002 can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002 has been extensively studied for its potential application in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes, memory, and learning. This compound 6002 has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.
特性
IUPAC Name |
N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)15-7-5-6-14(2)10-15)13-17-11-16-12-18(26-3)8-9-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSDFPDWUZRTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

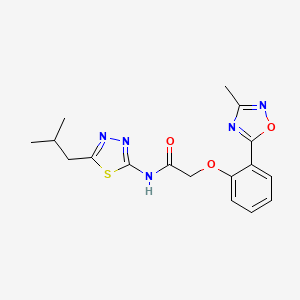
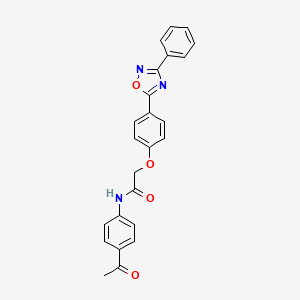
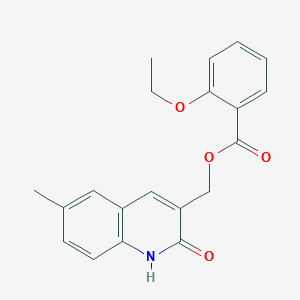
![1,3-dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzene-1,3-dicarboxylate](/img/structure/B7700581.png)
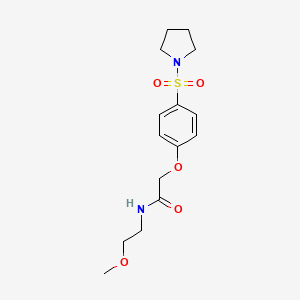

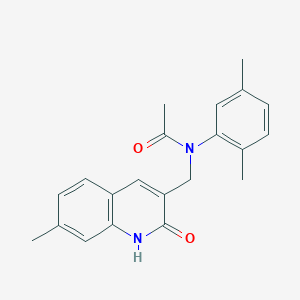
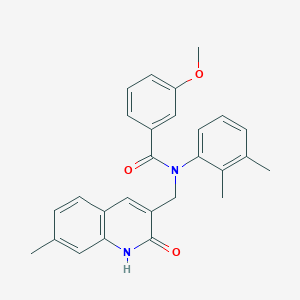
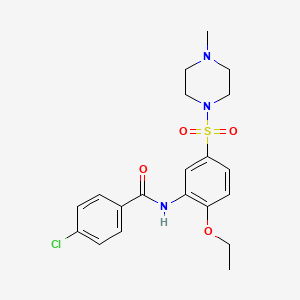
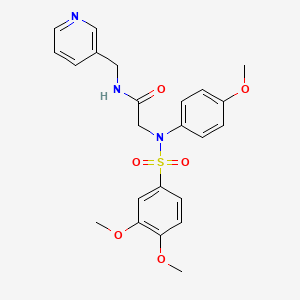
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)

